molecular formula C11H10N2 B14413522 (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile CAS No. 85695-86-9

(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile

Cat. No.: B14413522
CAS No.: 85695-86-9
M. Wt: 170.21 g/mol
InChI Key: AIRSHCVVMCOYLJ-UHFFFAOYSA-N
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Description

(Bicyclo[222]oct-5-en-2-ylidene)propanedinitrile is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile typically involves the reaction of bicyclo[2.2.2]oct-5-en-2-one with malononitrile under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of bicyclo[2.2.2]oct-5-en-2-one, followed by dehydration to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its bicyclic structure provides rigidity, which can influence its reactivity and interaction with other molecules. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-5-en-2-one: A precursor in the synthesis of (Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile.

    Bicyclo[2.2.2]oct-5-en-2-ol: Another related compound with a hydroxyl group instead of nitrile groups.

    Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A compound with multiple carboxylic anhydride groups.

Uniqueness

This compound is unique due to its combination of a bicyclic structure and nitrile functional groups. This combination imparts distinct reactivity and potential applications compared to other similar compounds. Its rigidity and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications.

Properties

CAS No.

85695-86-9

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(2-bicyclo[2.2.2]oct-5-enylidene)propanedinitrile

InChI

InChI=1S/C11H10N2/c12-6-10(7-13)11-5-8-1-3-9(11)4-2-8/h1,3,8-9H,2,4-5H2

InChI Key

AIRSHCVVMCOYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2=C(C#N)C#N

Origin of Product

United States

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